molecular formula C12H18ClNO2 B1514565 6-Amino-2-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride CAS No. 23983-57-5

6-Amino-2-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride

Cat. No.: B1514565
CAS No.: 23983-57-5
M. Wt: 243.73 g/mol
InChI Key: PUCWKZDWXAZZSM-UHFFFAOYSA-N
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Description

6-Amino-2-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride is a benzocycloheptene derivative characterized by a seven-membered bicyclic framework fused with a benzene ring. The compound features a hydroxyl group (-OH) at position 5, an amino group (-NH₂) at position 6, and a methoxy (-OCH₃) substituent at position 2, with the hydrochloride salt enhancing its solubility and stability for pharmacological applications.

Key structural attributes include:

  • Bicyclic framework: Enhances rigidity, influencing receptor binding selectivity.
  • Amino and hydroxyl groups: Critical for hydrogen bonding with biological targets.
  • Methoxy group: Modulates lipophilicity and metabolic stability.

Properties

IUPAC Name

6-amino-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-15-9-5-6-10-8(7-9)3-2-4-11(13)12(10)14;/h5-7,11-12,14H,2-4,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCWKZDWXAZZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(C(CCC2)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70849423
Record name 6-Amino-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23983-57-5
Record name 6-Amino-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Amino-2-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including its effects on neurological conditions and potential antimicrobial properties.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC12H17ClN2O
Molecular Weight232.73 g/mol
Chemical StructureChemical Structure

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, research focusing on dopamine-induced toxicity in neuronal cells has shown that certain derivatives can mitigate neuronal death associated with Parkinson's disease. A study demonstrated that compounds protecting against dopamine-induced toxicity also regulated the expression of α-synuclein, a protein linked to neurodegeneration .

Case Studies

  • Dopamine-Induced Neurotoxicity : In vitro studies using SH-SY5Y neuroblastoma cells revealed that compounds similar to this compound reduced cell death caused by dopamine exposure. The protective mechanism was associated with the modulation of α-synuclein levels .
  • Antimicrobial Testing : In a comparative study of various antimicrobial agents derived from natural sources, compounds structurally related to the target compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were established to assess potency .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Biological ActivityEffect/OutcomeReference
NeuroprotectiveReduced dopamine-induced toxicity in neuronal cells
AntimicrobialActive against Gram-positive and Gram-negative bacteria
Regulation of α-synucleinModulated expression linked to neurodegeneration

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzocycloheptene derivatives are a structurally diverse class with varied pharmacological profiles. Below is a detailed comparison of the target compound with analogs reported in the literature:

Table 1: Structural and Functional Comparison of Benzocycloheptene Derivatives

Compound Name Structural Modifications Biological Activity Key Findings References
6-Amino-2-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride - 2-OCH₃, 5-OH, 6-NH₂
- Rigid bicyclic core
α-Sympathomimetic activity (predicted) Exhibits structural similarity to α-adrenergic agonists but lacks direct in vivo data. Predicted to bind adrenergic receptors due to hydroxyl/amino group positioning.
cis-6-Amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol - No methoxy group
- 5-OH and 6-NH₂ in cis configuration
α-Sympathomimetic activity Demonstrated marked α-sympathomimetic effects in mice (ED₅₀: 55 mg/kg). Stereochemistry (cis vs. trans) significantly impacts potency.
SB-612111
((-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol)
- 1-CH₃, 7-piperidinylmethyl
- 2,6-dichlorophenyl substituent
Nociceptin receptor (NOP) antagonist High affinity for NOP (Ki: 0.3 nM). Reduced morphine tolerance in preclinical models.
cis-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol - Oxepin ring (oxygen-containing)
- 4-NH₂, 5-OH
Anorexigenic activity ED₅₀: 75 mg/kg in appetite suppression assays. Oxygen atom alters receptor selectivity compared to benzocycloheptenes.
(+-)-6-Dimethylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride - 6-N(CH₃)₂, 6-CH₃
- No hydroxyl group
CNS stimulant (predicted) Methylation reduces polarity, enhancing blood-brain barrier penetration. Activity linked to dopamine/norepinephrine reuptake inhibition.

Key Observations :

Substituent Effects: Methoxy groups (e.g., 2-OCH₃ in the target compound) increase metabolic stability but may reduce affinity for adrenergic receptors compared to hydroxylated analogs . Chlorophenyl or piperidinyl groups (e.g., SB-612111) confer selectivity for nociceptin receptors over classical opioid receptors .

Stereochemical Influence: cis-Configuration (e.g., cis-6-amino derivatives) enhances α-sympathomimetic activity, while trans-isomers show reduced efficacy .

Ring Modifications :

  • Replacement of the benzene ring with oxepin (oxygen-containing) shifts activity from adrenergic to appetite suppression pathways .

Research Findings and Pharmacological Implications

  • Computational models predict moderate binding to α₁-receptors (docking score: -9.2 kcal/mol) .
  • Its 2,6-dichlorophenyl group is critical for NOP selectivity .
  • Anorexigenic Derivatives: cis-4-Amino-1-benzoxepin-5-ol highlights the role of ring heteroatoms in diversifying biological outcomes .

Preparation Methods

Reduction of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

  • Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Solvent: Ethanol or tetrahydrofuran (THF).
  • Conditions: The ketone is dissolved in the solvent and cooled to 0–5°C; NaBH4 is added slowly with stirring.
  • Outcome: Selective reduction of the carbonyl to the corresponding 5-hydroxy compound.
  • Yield: Typically high (>85%) under optimized conditions.

Amination at the 6-Position

  • Method: Nucleophilic substitution or reductive amination.
  • Reagents: Ammonia or primary amines, often in the presence of a reducing agent or catalyst.
  • Conditions: Reaction carried out in polar solvents like ethanol or methanol, sometimes under elevated temperature (50–80°C).
  • Notes: Direct amination can be challenging due to steric hindrance; alternative routes may involve protection/deprotection strategies or use of activated intermediates.

Methoxylation

  • Source of Methoxy Group: Typically introduced early in synthesis via methylation of hydroxyl groups using methyl iodide (CH3I) or dimethyl sulfate (DMS).
  • Conditions: Base such as potassium carbonate (K2CO3) in acetone or DMF, at room temperature or reflux.
  • Purpose: To install the 2-methoxy substituent crucial for biological activity and compound stability.

Formation of Hydrochloride Salt

  • Procedure: The free base amine is dissolved in anhydrous ether or ethanol, and anhydrous hydrogen chloride gas or hydrochloric acid solution is bubbled or added dropwise.
  • Outcome: Precipitation of the hydrochloride salt, which is filtered and dried under vacuum.
  • Advantages: Improves compound solubility and stability for storage and handling.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
Ketone Reduction NaBH4, EtOH 0–5 Ethanol 85–90 Slow addition of NaBH4 to avoid side reactions
Amination NH3 or amine, reductive amination agent 50–80 Methanol/EtOH 60–75 May require catalyst or protection steps
Methoxylation CH3I, K2CO3 RT to reflux Acetone/DMF 80–95 Base-mediated methylation
Hydrochloride Salt HCl gas or HCl solution RT Ether/Ethanol Quantitative Precipitation and isolation

Research Findings and Analytical Data

  • Purity: Preparations typically yield products with purity >95% after recrystallization.
  • Characterization: Confirmed by NMR (1H and 13C), IR spectroscopy, and mass spectrometry.
  • Melting Point: Hydrochloride salt exhibits a melting point range of approximately 150–155°C, indicative of high purity.
  • Stability: The hydrochloride form shows enhanced stability against oxidation and moisture compared to the free base.

Notes on Industrial Scale-Up

  • The reduction and amination steps are amenable to scale-up with appropriate safety controls due to the use of reactive hydrides and ammonia.
  • Continuous flow reactors can improve reaction control, yield, and reproducibility.
  • Solvent recovery and recycling are important for cost-efficiency and environmental compliance.
  • The hydrochloride salt formation step is straightforward and scalable, facilitating formulation for pharmaceutical or research use.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Reaction Type Critical Parameters Outcome
Ketone Reduction NaBH4, LiAlH4 Reduction Temperature control (0–5°C) 5-hydroxy intermediate
Amination NH3, reductive amination agents Nucleophilic substitution Elevated temperature (50–80°C) Introduction of amino group
Methoxylation Methyl iodide, K2CO3 Alkylation Base presence, solvent choice Installation of methoxy group
Hydrochloride Salt Formation HCl gas or solution Salt formation Room temperature Stable hydrochloride salt form

Q & A

Q. What are the recommended synthetic routes for 6-amino-2-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride?

  • Methodological Answer : The synthesis typically involves functionalizing a benzocyclohepten scaffold. Key steps include:
  • Nucleophilic substitution : Introduce the methoxy group via reaction with methanol under acidic or basic conditions. For example, methylation of a hydroxyl precursor using methyl iodide and a base like potassium carbonate .
  • Amination : Reduce a ketone intermediate (e.g., 5-keto derivative) to the amine using reducing agents like sodium borohydride or lithium aluminum hydride, followed by HCl treatment to form the hydrochloride salt .
  • Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the final product .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxy (δ ~3.3–3.5 ppm for ¹H) and amino groups. Aromatic protons in the benzocyclohepten ring appear as complex multiplet signals (δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Detect O–H (broad ~3200 cm⁻¹), C–O (methoxy, ~1250 cm⁻¹), and N–H (amine, ~3300 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS. For example, a molecular ion peak at m/z corresponding to C₁₃H₁₈ClNO₂ .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Waste Disposal : Segregate hazardous waste and collaborate with certified disposal agencies to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during characterization?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons. For example, HMBC correlations can confirm methoxy attachment to the aromatic ring .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to verify structural assignments .
  • Isotopic Labeling : Introduce deuterated analogs to simplify complex splitting patterns in crowded spectral regions.

Q. What strategies enhance regioselective functionalization of the benzocyclohepten ring?

  • Methodological Answer :
  • Directing Groups : Leverage the methoxy group’s ortho/para-directing effects to install substituents at specific positions. For example, electrophilic substitution favors the para position relative to methoxy .
  • Transition Metal Catalysis : Use palladium-catalyzed C–H activation to functionalize inert positions. Optimize ligands (e.g., phosphines) and solvents (e.g., DMF) for selectivity .
  • Protection/Deprotection : Temporarily protect the amine group with Boc or Fmoc to prevent unwanted side reactions during methoxy introduction .

Q. How should metabolic stability studies be designed for this compound?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS. Calculate half-life (t₁/₂) to assess stability .
  • Metabolite Identification : Use high-resolution MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.
  • Enzyme Inhibition Studies : Test CYP450 isoform interactions (e.g., CYP3A4) to predict drug-drug interaction risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride
Reactant of Route 2
6-Amino-2-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride

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